molecular formula C14H17N3O3S2 B5596585 4-(diethylsulfamoyl)-N-pyridin-3-ylthiophene-2-carboxamide

4-(diethylsulfamoyl)-N-pyridin-3-ylthiophene-2-carboxamide

Cat. No.: B5596585
M. Wt: 339.4 g/mol
InChI Key: QXSZLYAUJBKYMC-UHFFFAOYSA-N
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Description

4-(diethylsulfamoyl)-N-pyridin-3-ylthiophene-2-carboxamide is a complex organic compound that features a thiophene ring substituted with a diethylsulfamoyl group and a pyridin-3-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(diethylsulfamoyl)-N-pyridin-3-ylthiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.

    Introduction of the Diethylsulfamoyl Group: This step involves the sulfonation of the thiophene ring using diethylsulfamoyl chloride in the presence of a base such as pyridine.

    Attachment of the Pyridin-3-yl Group: The final step involves the coupling of the sulfonated thiophene with a pyridin-3-yl amine derivative under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to multi-kilogram quantities.

Chemical Reactions Analysis

Types of Reactions

4-(diethylsulfamoyl)-N-pyridin-3-ylthiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce nitro groups.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(diethylsulfamoyl)-N-pyridin-3-ylthiophene-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays due to its unique structural features.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonamide derivatives are known to be effective.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(diethylsulfamoyl)-N-pyridin-3-ylthiophene-2-carboxamide is not fully understood, but it is believed to interact with specific molecular targets through its sulfonamide and pyridine groups. These interactions may involve binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets would require further investigation through biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

  • 4-(diethylsulfamoyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide
  • N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide

Uniqueness

4-(diethylsulfamoyl)-N-pyridin-3-ylthiophene-2-carboxamide is unique due to the combination of its thiophene ring and the diethylsulfamoyl and pyridin-3-yl substituents. This unique structure may confer specific properties such as enhanced binding affinity to certain biological targets or improved electronic characteristics for material science applications.

Properties

IUPAC Name

4-(diethylsulfamoyl)-N-pyridin-3-ylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3S2/c1-3-17(4-2)22(19,20)12-8-13(21-10-12)14(18)16-11-6-5-7-15-9-11/h5-10H,3-4H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXSZLYAUJBKYMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CSC(=C1)C(=O)NC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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